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Compound of Interest

Compound Name: 1-Bromo-6-methylcyclohexene

Cat. No.: B14660853 Get Quote

An In-depth Technical Guide to 1-Bromo-6-methylcyclohexene: Structure, Properties, and

Synthetic Utility

This guide provides a comprehensive technical overview of 1-bromo-6-methylcyclohexene
(CAS No. 40648-09-7), a substituted vinyl halide of interest in synthetic organic chemistry. We

will delve into its structural and chemical properties, explore its spectroscopic signature,

propose a logical synthetic pathway, and discuss its reactivity and potential applications for

researchers, scientists, and professionals in drug development.

Molecular Structure and Stereochemistry
1-Bromo-6-methylcyclohexene is a cyclic alkene featuring a bromine atom attached to one of

the sp²-hybridized carbons of the double bond, classifying it as a vinylic halide. The methyl

group is situated on the adjacent sp³-hybridized carbon (C6).

Structural Analysis: The molecule's core is a six-membered ring containing a C=C double bond,

which imposes a degree of rigidity, forcing the atoms of the double bond and their immediate

neighbors towards a planar arrangement. The carbon atom at position 6 (C6) is a stereocenter,

meaning 1-bromo-6-methylcyclohexene can exist as a pair of enantiomers: (R)-1-bromo-6-
methylcyclohexene and (S)-1-bromo-6-methylcyclohexene. The specific stereochemistry

can significantly influence its interaction with other chiral molecules, a critical consideration in

pharmaceutical synthesis.

Caption: 2D structure of 1-bromo-6-methylcyclohexene with numbering.
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Physicochemical and Spectroscopic Properties
While extensive experimental data for 1-bromo-6-methylcyclohexene is limited in publicly

accessible databases, its key properties can be calculated or predicted based on its structure.

These properties are essential for planning reactions, purification, and storage.

Physicochemical Data
The following table summarizes the key computed physicochemical properties for 1-bromo-6-
methylcyclohexene.

Property Value Source

Molecular Formula C₇H₁₁Br [1][2]

Molecular Weight 175.07 g/mol [1][2]

CAS Number 40648-09-7 [1][2]

Exact Mass 174.00441 Da [1][2]

Topological Polar Surface Area 0 Å² [1][2]

Complexity 105 [1][2]

Spectroscopic Signature (Predicted)
The structural elucidation of 1-bromo-6-methylcyclohexene relies on standard spectroscopic

techniques. Below are the expected spectral characteristics.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the

number of aliphatic protons and potential diastereotopicity.

Vinylic Proton (C1-H): A single proton on the double bond, expected to appear as a multiplet

in the downfield region of ~5.8-6.2 ppm. Its chemical shift is influenced by the adjacent

bromine atom.

Allylic Proton (C6-H): The proton on the carbon bearing the methyl group should resonate

around ~2.5-3.0 ppm. It would likely be a complex multiplet due to coupling with the methyl

protons and adjacent methylene protons.
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Methyl Protons (-CH₃): The three protons of the methyl group will appear as a doublet

around ~1.0-1.3 ppm, split by the C6-H proton.

Cyclohexene Ring Protons (-CH₂-): The remaining six methylene protons on C3, C4, and C5

will produce a series of complex multiplets in the upfield region, typically between ~1.4-2.2

ppm.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display seven distinct

signals.

Vinylic Carbons (C1, C2): The carbons of the double bond are expected in the ~120-140

ppm region. The carbon bearing the bromine (C2) will be further downfield.

Allylic Carbon (C6): The carbon attached to the methyl group is expected around ~30-40

ppm.

Methyl Carbon (-CH₃): The methyl carbon signal should appear in the highly shielded region

of ~15-25 ppm.

Ring Carbons (-CH₂-): The remaining methylene carbons will resonate in the ~20-35 ppm

range.

Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum provides information on the

functional groups present.[1]

=C-H Stretch: A peak of medium intensity is expected just above 3000 cm⁻¹ (~3020-3050

cm⁻¹), characteristic of the vinylic C-H bond.

C-H Stretch (Aliphatic): Strong absorptions just below 3000 cm⁻¹ (~2850-2960 cm⁻¹) from

the methyl and methylene groups.

C=C Stretch: A medium to weak absorption band around ~1640-1670 cm⁻¹ for the carbon-

carbon double bond.

C-Br Stretch: A strong absorption in the fingerprint region, typically ~500-650 cm⁻¹.
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Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) will show a characteristic

isotopic pattern for bromine.[1]

Molecular Ion (M⁺): Two peaks of nearly equal intensity at m/z 174 and 176, corresponding

to the ⁷⁹Br and ⁸¹Br isotopes.

Key Fragments: A prominent peak at m/z 95, resulting from the loss of the bromine radical

([M-Br]⁺). Further fragmentation of the cyclohexenyl cation would lead to smaller fragments.

Synthesis of 1-Bromo-6-methylcyclohexene
A direct and reliable synthesis protocol for 1-bromo-6-methylcyclohexene is not widely

reported. However, a plausible and logical synthetic route can be designed starting from the

readily available 2-methylcyclohexanone. This multi-step synthesis involves the formation of a

vinyl triflate intermediate, which is a versatile precursor for vinyl halides.

2-Methylcyclohexanone
Deprotonation & Trapping

(LDA, Tf₂O)
Vinyl Triflate Intermediate

Halogen Exchange
(LiBr, THF)

1-Bromo-6-methylcyclohexene

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 1-bromo-6-methylcyclohexene.

Experimental Protocol (Proposed)
Causality: This protocol is designed based on well-established organometallic transformations.

The use of a strong, non-nucleophilic base like LDA ensures the regioselective formation of the

kinetic enolate away from the more substituted carbon. Trapping this enolate with triflic

anhydride (Tf₂O) yields a stable vinyl triflate. Vinyl triflates are excellent substrates for

nucleophilic displacement of the triflate group by halides, providing a controlled route to the

desired vinyl bromide.

Step 1: Synthesis of 6-methylcyclohex-1-en-1-yl trifluoromethanesulfonate

To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous

tetrahydrofuran (THF, 2.0 M). Cool the flask to -78 °C in a dry ice/acetone bath.
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Slowly add n-butyllithium (1.1 equivalents) to a solution of diisopropylamine (1.2 equivalents)

in THF to form lithium diisopropylamide (LDA).

Add 2-methylcyclohexanone (1.0 equivalent) dropwise to the LDA solution, and stir for 1 hour

at -78 °C to ensure complete enolate formation.

To this solution, add trifluoromethanesulfonic anhydride (Tf₂O, 1.1 equivalents) dropwise.

Allow the reaction to slowly warm to room temperature and stir for 12 hours.

Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer

with diethyl ether (3x).

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and

concentrate under reduced pressure.

Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate

gradient) to yield the vinyl triflate.

Step 2: Synthesis of 1-Bromo-6-methylcyclohexene

In a flame-dried flask under argon, dissolve the purified vinyl triflate (1.0 equivalent) in

anhydrous THF (0.5 M).

Add lithium bromide (LiBr, 3.0 equivalents) to the solution.

Stir the reaction mixture at reflux (approx. 66 °C) for 12-24 hours. Monitor the reaction

progress by TLC or GC-MS.

After completion, cool the reaction to room temperature and pour it into water.

Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with

brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

The resulting crude product can be purified by distillation under reduced pressure or flash

chromatography to afford pure 1-bromo-6-methylcyclohexene.

Chemical Reactivity and Synthetic Applications
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The reactivity of 1-bromo-6-methylcyclohexene is dominated by the vinylic C-Br bond. Unlike

alkyl halides, this bond is relatively inert to classic Sₙ1 and Sₙ2 reactions due to the high

energy of the vinyl cation intermediate and the steric hindrance of the double bond. However, it

is an excellent substrate for metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g.,
Suzuki Coupling)
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by

reacting an organohalide with an organoboron compound, catalyzed by a palladium complex.

[3] 1-Bromo-6-methylcyclohexene is an ideal substrate for introducing the 6-

methylcyclohexenyl moiety onto various scaffolds.

Mechanism Rationale: The reaction proceeds via a catalytic cycle involving: (1) Oxidative

addition of the vinyl bromide to a Pd(0) catalyst, (2) Transmetalation of the organic group

from the boron species to the palladium complex, and (3) Reductive elimination to form the

new C-C bond and regenerate the Pd(0) catalyst. The choice of ligand, base, and solvent is

critical for achieving high yields.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b14660853#1-bromo-6-methylcyclohexene-chemical-
properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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